N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
Description
N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes two thiazole rings and an ethoxyphenyl group. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
Molecular Formula |
C22H19N3O2S2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C22H19N3O2S2/c1-2-27-19-11-7-6-10-17(19)18-14-29-22(24-18)25-20(26)12-16-13-28-21(23-16)15-8-4-3-5-9-15/h3-11,13-14H,2,12H2,1H3,(H,24,25,26) |
InChI Key |
LOFKDPLJGFYUOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CSC(=N2)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:
Formation of Thiazole Rings: The thiazole rings are synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Coupling Reactions: The synthesized thiazole rings are then coupled with the ethoxyphenyl group and the phenyl group through nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the coupled product to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Reduced Thiazole Derivatives: Formed through reduction reactions
Substituted Thiazole Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent, anti-inflammatory agent, and neuroprotective agent.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, inflammation, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Studied for their potential as anti-diabetic agents.
Uniqueness
N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide stands out due to its unique combination of two thiazole rings and an ethoxyphenyl group, which may confer distinct biological activities and chemical properties compared to other thiazole derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
